molecular formula C8H6Cl2F2 B1409060 3,5-Dichloro-4-methylbenzodifluoride CAS No. 1806346-72-4

3,5-Dichloro-4-methylbenzodifluoride

Cat. No.: B1409060
CAS No.: 1806346-72-4
M. Wt: 211.03 g/mol
InChI Key: KQTGTNWYNDEGLK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzodifluoride is an organic compound with the molecular formula C8H5Cl2F2 It is a derivative of benzodifluoride, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methylbenzodifluoride typically involves the chlorination of 4-methylbenzodifluoride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

3,5-Dichloro-4-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzodifluoride involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluorobenzene
  • 3,5-Dichloro-4-bromobenzene
  • 3,5-Dichloro-4-nitrobenzene

Uniqueness

3,5-Dichloro-4-methylbenzodifluoride is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both chlorine atoms and a methyl group distinguishes it from other similar compounds, influencing its physical and chemical properties.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTGTNWYNDEGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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